4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate
Description
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a structurally complex molecule featuring multiple heterocyclic and functional motifs. Its core structure includes:
- A thiophene-2-carboxamide substituent, which is known to influence pharmacokinetic properties such as solubility and membrane permeability.
- A 4-butoxybenzoate ester group, likely contributing to lipophilicity and metabolic stability.
Spectral characterization methods (e.g., IR, NMR, and mass spectrometry) used for structurally similar compounds (e.g., triazepine-thiophene hybrids) would apply here to confirm functional groups and regiochemistry .
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S3/c1-2-3-10-31-16-8-6-15(7-9-16)22(30)33-19-13-32-17(12-18(19)28)14-35-24-27-26-23(36-24)25-21(29)20-5-4-11-34-20/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTIBLKGQBWZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate involves multiple steps:
Preparation of Intermediate Compounds: : The starting materials typically involve thiophene, carboxamido, and thiadiazole derivatives, which are synthesized through established organic reactions.
Formation of the Pyran Ring: : This involves a cyclization reaction where the intermediate compounds are reacted under specific conditions to form the 4H-pyran ring.
Introduction of the Thio Group: : Thiolation is achieved using appropriate sulfur-containing reagents.
Esterification: : The final step involves esterifying the 4-butoxybenzoate moiety.
Industrial Production Methods
On an industrial scale, the production follows similar synthetic routes but involves optimized conditions for large-scale reactions. This includes the use of high-yield reagents, catalysts to speed up the reactions, and purification techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : The compound can be reduced using hydrogenation or other reducing agents to yield different reduced forms.
Substitution: : It undergoes substitution reactions, especially at the thiadiazole and thiophene rings, with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of dihydro derivatives.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
The compound finds applications in various scientific research fields:
Chemistry: : Used as a precursor for synthesizing other complex molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for drug development due to its diverse pharmacological properties.
Industry: : Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate exerts its effects is complex and involves multiple pathways:
Molecular Targets: : It interacts with various biomolecules, including enzymes and receptors.
Pathways Involved: : The compound can modulate different biochemical pathways, depending on the target organism or cell type.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity : Unlike triazepine-based hybrids (e.g., 7b) , the target compound’s 4H-pyran and 1,3,4-thiadiazole rings may confer distinct electronic properties, influencing redox behavior or binding affinities.
Substituent Effects : The 4-butoxybenzoate group in the target compound offers greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 7b) or aromatic carbamothioyl groups (e.g., 9b). This could enhance bioavailability but reduce aqueous solubility .
Synthetic Complexity : The target compound’s multi-step synthesis likely parallels methods for 9b (thiophene-isothiocyanate coupling) and 7b (thiosemicarbazide cyclization), but with additional challenges in regioselective thioether formation .
Physicochemical and Spectral Comparisons
Table: Spectral Data for Thiophene-Based Analogues
- IR Spectroscopy : The target compound would exhibit peaks for C=O (pyran, ~1680 cm⁻¹), C=S (thiadiazole, ~1250 cm⁻¹), and ester C-O (~1200 cm⁻¹), consistent with 7b and 9b .
- ¹H-NMR : Expected signals include aromatic protons from thiophene (~6.8–7.5 ppm), butoxy CH2 (δ ~1.5–4.0 ppm), and pyran ring protons (δ ~5.5–6.5 ppm) .
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a hybrid organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry and biological research. Its unique structure suggests potential pharmacological activities, particularly in the realm of enzyme inhibition and receptor interaction.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 529.6 g/mol. The structure features a pyran ring, thiophene, and thiadiazole moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O6S3 |
| Molecular Weight | 529.6 g/mol |
| CAS Number | [specific CAS number] |
Enzyme Inhibition
Recent studies have shown that derivatives of thiadiazole, similar to the compound , exhibit significant acetylcholinesterase (AChE) inhibitory activity . For instance, compounds bearing the thiadiazole nucleus have demonstrated IC50 values in the nanomolar range against AChE, suggesting potential applications in treating Alzheimer's disease . This class of compounds has been proposed as promising candidates for further development due to their efficacy compared to standard treatments like donepezil.
The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate likely involves interactions with specific enzymes or receptors. The presence of multiple heterocyclic rings enhances its ability to fit into active sites of target proteins, potentially leading to competitive inhibition or allosteric modulation.
Case Studies and Research Findings
- Anticholinesterase Activity : A study synthesized a series of benzamide derivatives with thiadiazole structures that showed promising AChE inhibition. Some derivatives outperformed donepezil in terms of potency .
- Cardiovascular Implications : Related compounds have been identified as functional antagonists of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis. These findings indicate that similar structural motifs could be explored for cardiovascular therapeutic applications .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and pH to optimize yield and purity. The successful formation of the thiophene carboxamide is essential for achieving the desired product.
Q & A
(Basic) What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiadiazole-thiophene core via condensation of 5-aminothiadiazole with thiophene-2-carboxylic acid derivatives under reflux in ethanol .
- Step 2: Functionalization of the pyran moiety using 4-butoxybenzoic acid via esterification under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 3: Coupling the thiadiazole-thiophene intermediate with the pyran-ester using a thiomethyl linker .
Characterization Methods:
- IR Spectroscopy: Confirm C=O (1650–1750 cm⁻¹), C-S (650–750 cm⁻¹), and NH/OH stretches (3200–3400 cm⁻¹) .
- NMR: Use - and -NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; pyran C=O at ~170 ppm) .
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
(Advanced) How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during structural elucidation?
Discrepancies often arise from dynamic effects or impurities. Methodological approaches include:
- Variable Temperature NMR: Assess conformational changes (e.g., rotational barriers in thiadiazole rings) causing split peaks .
- 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals by correlating - and - couplings .
- Comparative Analysis: Cross-reference with analogous compounds (e.g., thiophene-thiadiazole derivatives in and ) to identify expected chemical shifts .
Example: In , compound 7a (m.p. 278–280°C) showed distinct aromatic proton splitting due to steric hindrance from the nitro group, resolved via HSQC .
(Advanced) What strategies improve coupling efficiency between the thiadiazole and pyran moieties?
Optimization involves:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiomethyl linker .
- Catalysis: Use of DBU (1,8-diazabicycloundec-7-ene) to deprotonate thiol groups for efficient SN2 reactions .
- Temperature Control: Reactions at 60–80°C balance reactivity and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
